molecular formula C15H17N3O3S B2777604 N-(2-furylmethyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetamide CAS No. 886948-95-4

N-(2-furylmethyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetamide

Cat. No. B2777604
CAS RN: 886948-95-4
M. Wt: 319.38
InChI Key: WMSUEXOPWLIBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetamide, also known as FHQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thioacetamide derivative that has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Scientific Research Applications

Antitumor Activity

Research has identified novel series of compounds with structural similarities to N-(2-furylmethyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetamide that exhibit significant antitumor activities. Specifically, derivatives of 3-benzyl-substituted-4(3H)-quinazolinones have demonstrated broad-spectrum antitumor activity, with some compounds showing potent effects against CNS, renal, breast cancer, and leukemia cell lines through the inhibition of key enzymes such as EGFR-TK and B-RAF kinase, similar to known anticancer agents like erlotinib and PLX4032 (Al-Suwaidan et al., 2016).

Antibacterial and Antifungal Properties

New derivatives featuring the quinazolinone structure have been synthesized and evaluated for their antimicrobial properties. For instance, compounds with modifications in the quinazolinone moiety have shown promising antibacterial activity against various microbial species, indicating the potential of such compounds in the development of new antibacterial agents (Singh et al., 2010). Additionally, some derivatives have been tested for antifungal efficacy, suggesting a broad spectrum of antimicrobial activity that could be leveraged in the development of novel antimicrobial treatments.

Analgesic and Anti-inflammatory Activities

The analgesic and anti-inflammatory potentials of quinazolinone derivatives have been explored, with several compounds showing significant activities in preclinical models. These findings suggest the possibility of using such compounds in the treatment of pain and inflammation, offering alternatives to traditional NSAIDs and analgesics with potentially different safety profiles (Alagarsamy et al., 2015).

Molecular Docking and Enzyme Inhibition

Molecular docking studies have provided insights into the mechanism of action of quinazolinone derivatives, highlighting their potential to inhibit critical enzymes involved in cancer progression and microbial pathogenesis. This computational approach has identified compounds with high binding affinities to target proteins, suggesting their utility in the design of enzyme inhibitors with therapeutic applications (El-Azab et al., 2016).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c19-13(16-8-10-4-3-7-21-10)9-22-14-11-5-1-2-6-12(11)17-15(20)18-14/h3-4,7H,1-2,5-6,8-9H2,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSUEXOPWLIBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.